![molecular formula C17H12N2O6S B12902810 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione CAS No. 35053-67-9](/img/structure/B12902810.png)
3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining a pyrrole and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate typically involves a multi-step process:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through a [3+2] cycloaddition reaction between 2H-azirines and maleimides in the presence of an organic photocatalyst under visible light. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance.
Introduction of the Benzenesulfonate Group: The benzenesulfonate group can be introduced via sulfonation reactions, where the pyrrolo[3,4-d]isoxazole core is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its heterocyclic core can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfonate groups.
Mécanisme D'action
The mechanism of action of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate involves its interaction with specific molecular targets. The benzenesulfonate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolo[3,4-d]isoxazole core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dioxo-5-phenyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole: This compound lacks the benzenesulfonate group but shares the pyrrolo[3,4-d]isoxazole core.
1,3,5-Triaryl-4,6-dioxo-pyrrolo[3,4-d]-7,8-dihydropyrzoles: These compounds have a similar core structure but differ in their substituents and biological activities.
Uniqueness
The presence of the benzenesulfonate group in 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate distinguishes it from other similar compounds. This group can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
35053-67-9 |
|---|---|
Formule moléculaire |
C17H12N2O6S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(4,6-dioxo-3-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazol-5-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N2O6S/c20-16-13-14(11-7-3-1-4-8-11)18-24-15(13)17(21)19(16)25-26(22,23)12-9-5-2-6-10-12/h1-10,13,15H |
Clé InChI |
NNCGXINEJPMKGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3C2C(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


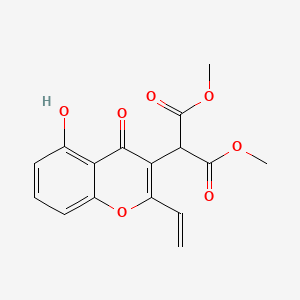

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

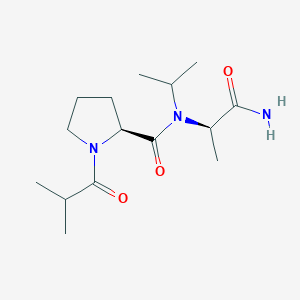
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
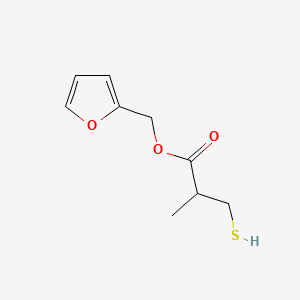
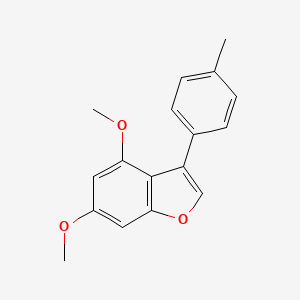
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

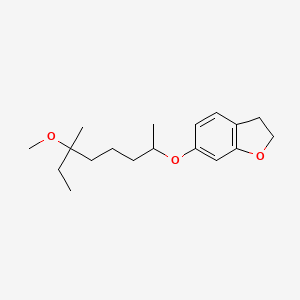
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
